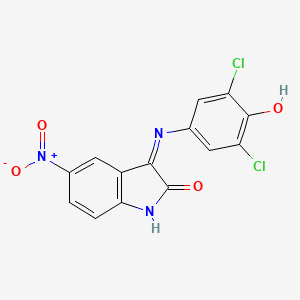![molecular formula C11H19NO2 B1414613 [1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol CAS No. 1882648-20-5](/img/structure/B1414613.png)
[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol
説明
“[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol” is a compound that is likely to be a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Chemical Reactions Analysis
Piperidine derivatives are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
科学的研究の応用
Synthesis and Structural Analysis
- Synthesis and Crystallography : The synthesis of similar compounds like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol involved condensation reactions, characterized by spectroscopic techniques, and analyzed through X-ray crystallography, revealing a chair conformation of the piperidine ring and tetrahedral geometry around the sulfur atom (Girish et al., 2008).
- Characterization and Molecular Structure : Similar compounds, such as [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl]-diphenyl-methanol, have been synthesized and characterized by spectroscopic techniques. Their molecular structure was confirmed by X-ray diffraction studies, displaying chair conformation and distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2015).
Chemical Reactions and Catalysis
- N-Alkylation of Amines with Primary Alcohols : Research on piperidine and its reaction with methanol under a hydrogen stream in the presence of halide clusters showed the possibility of N-methylation, achieving high selectivity. This indicates the potential of piperidine derivatives in catalytic reactions (Kamiguchi et al., 2007).
- Oxidative Cyclization of Alkenols : Piperidine derivatives, such as cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, have been shown to catalyze oxidative cyclization of alkenols, demonstrating their utility in synthetic organic chemistry (Dönges et al., 2014).
Medicinal Chemistry and Antimicrobial Activity
- Antitubercular Activity : A study on the synthesis and optimization of antitubercular activities in a series of 4-(aryloxy)phenyl cyclopropyl methanols, including compounds similar to [1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol, highlighted their potential as antitubercular agents (Bisht et al., 2010).
- Antiproliferative Activity : Research on diphenyl(piperidin-4-yl)methanol derivatives showed that certain compounds exhibited potent antiproliferative effects against various carcinoma cell lines, indicating their relevance in cancer research (Prasad et al., 2010).
- Antimicrobial Activity : A series of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives exhibited significant antimicrobial activity against pathogenic bacterial and fungal strains, suggesting the potential of similar compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).
作用機序
将来の方向性
特性
IUPAC Name |
[4-(hydroxymethyl)piperidin-1-yl]-(1-methylcyclopropyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-11(4-5-11)10(14)12-6-2-9(8-13)3-7-12/h9,13H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBIUPQTOVZEFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)N2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B1414532.png)

![7-Bromo-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414537.png)
![5-Methyl-4,6,13-triaza-tricyclo[8.2.1.0*3,8*]trideca-3,5,7-trien-7-oldihydrochloride](/img/structure/B1414539.png)
![3,6-Bis[2-(2-hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B1414540.png)
![2-((1S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one](/img/structure/B1414541.png)



![3-[2-(4-Methoxy-phenyl)-2-oxo-ethylidene]-7-methyl-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414549.png)

![N-cyclopropyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B1414552.png)
![N-methyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B1414553.png)
